molecular formula C6H13ClFNO B13579768 (3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride

(3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride

Cat. No.: B13579768
M. Wt: 169.62 g/mol
InChI Key: SSFNQYNGOHXUOA-KGZKBUQUSA-N
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Description

(3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. The reaction is carried out under controlled temperature and pH conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis, utilizing enzymes such as carbonyl reductases. These enzymes are engineered to enhance their catalytic efficiency and selectivity, allowing for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions are often carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine or methoxy group is replaced by other functional groups.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride apart from similar compounds is its unique combination of fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

(3R,5R)-3-fluoro-5-methoxypiperidine;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(7)3-8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

SSFNQYNGOHXUOA-KGZKBUQUSA-N

Isomeric SMILES

CO[C@@H]1C[C@H](CNC1)F.Cl

Canonical SMILES

COC1CC(CNC1)F.Cl

Origin of Product

United States

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